![molecular formula C7H7ClN2O3 B1596199 5-Chloro-2-methoxy-4-nitroaniline CAS No. 6259-08-1](/img/structure/B1596199.png)
5-Chloro-2-methoxy-4-nitroaniline
Overview
Description
5-Chloro-2-methoxy-4-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O3 . It has a molecular weight of 202.59 g/mol . The compound is characterized by the presence of a nitro group (-NO2), a methoxy group (-OCH3), and a chlorine atom attached to an aniline (phenylamine) ring .
Synthesis Analysis
The synthesis of 5-Chloro-2-methoxy-4-nitroaniline can be achieved through various methods. One common method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines can also be used to prepare nitro compounds .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methoxy-4-nitroaniline consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a nitro group . The InChI code for the compound is 1S/C7H7ClN2O3/c1-13-7-3-6 (10 (11)12)5 (9)2-4 (7)8/h2-3H,9H2,1H3 .Physical And Chemical Properties Analysis
5-Chloro-2-methoxy-4-nitroaniline has a molecular weight of 202.59 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a topological polar surface area of 81.1 Ų .Scientific Research Applications
Photometric Reagent in Pharmaceutical Analysis
“5-Chloro-2-methoxy-4-nitroaniline” may be used as a photometric reagent for the determination of certain pharmaceutical compounds. Similar to its analog “2-Methoxy-4-nitroaniline”, it could be involved in the quantitative analysis of drugs like ethinylestradiol, which is used in oral contraceptives .
Synthesis of Dyes and Pigments
This compound can serve as an intermediate in the synthesis of various dyes and pigments. Its structural similarity to “4-Methoxy-2-nitroaniline” suggests potential applications in creating colorants for textiles and inks .
Molluscicidal Agent
Given the biological activity of related nitroaniline derivatives, “5-Chloro-2-methoxy-4-nitroaniline” might act as a molluscicidal agent, potentially useful in controlling snail populations that are vectors for diseases like schistosomiasis .
Hemolytic Anemia Studies
Analogous compounds have been used in studies related to hemolytic anemia. Therefore, this chemical might play a role in medical research investigating the breakdown of red blood cells .
Nonlinear Optic (NLO) Materials
The compound could be researched for its nonlinear optical properties, which are valuable in various technological applications such as holographic imaging, integrated optics, and optical communication. This is based on studies conducted on similar organic aromatic nitroaniline crystals .
Synthesis of Photorefractive Polymers
“5-Chloro-2-methoxy-4-nitroaniline” may be utilized in the synthesis of photorefractive polymers. These polymers have applications as novel chromophores in analytical studies and are important in the development of new materials for optical data storage and processing .
Safety and Hazards
Mechanism of Action
Target of Action
5-Chloro-2-methoxy-4-nitroaniline is a chemical compound that has been used in various applications, including the synthesis of other compounds . It’s important to note that the compound’s targets can vary depending on its application and the specific context in which it is used.
Mode of Action
It is known that nitroaniline compounds can undergo various chemical reactions, including formylation, nitration, and hydrolysis . These reactions can lead to changes in the compound’s structure and properties, which can influence its interaction with its targets.
Biochemical Pathways
It’s known that nitroaniline compounds can participate in various chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can potentially affect various biochemical pathways, depending on the specific context and conditions.
Result of Action
It’s known that the compound can be used in the synthesis of other compounds, suggesting that it can influence molecular and cellular processes through its role as a precursor in these reactions .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-methoxy-4-nitroaniline can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy can be influenced by the specific context in which it is used, including the presence of other compounds and the specific conditions of the environment.
properties
IUPAC Name |
5-chloro-2-methoxy-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKAEVPBUOLQIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211624 | |
Record name | 5-Chloro-4-nitro-o-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-4-nitroaniline | |
CAS RN |
6259-08-1 | |
Record name | 5-Chloro-2-methoxy-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6259-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-nitro-o-anisidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6259-08-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-4-nitro-o-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-4-nitro-o-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chloro-2-methoxy-4-nitrobenzenamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF43BHJ6JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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